2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chlorobenzylthio group, a morpholino group, and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group is introduced by reacting the quinazolinone intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Morpholino Group: The morpholino group is added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinazolinone intermediate.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases like potassium carbonate, and acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound may be used in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: Similar structure with a methoxy group instead of a morpholino group.
2-((3-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone: Similar structure with different substituents on the benzylthio and phenyl groups.
Uniqueness
2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one , also known as K284-6995, is a synthetic derivative of quinazolinone that has attracted interest for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C27H26ClN3O2S
- Molecular Weight : 492.04 g/mol
- SMILES Notation : O=C1N(CCc2ccccc2)C(SCc(cccc2)c2Cl)=Nc(cc2)c1cc2N1CCOCC1
- LogP : 5.3818 (indicating lipophilicity)
The structural features of K284-6995 include a chlorophenyl group, a morpholine ring, and a phenylethyl moiety, which may contribute to its biological activity.
Anticancer Properties
Research indicates that K284-6995 exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
K284-6995 has also shown antimicrobial properties against several bacterial strains. In particular, it was effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains . The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, K284-6995 was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Flow cytometry analyses revealed that treatment with K284-6995 led to cell cycle arrest at the G0/G1 phase and increased apoptosis rates compared to untreated controls .
Study 2: Antimicrobial Assessment
A separate investigation assessed the antimicrobial efficacy of K284-6995 against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest that K284-6995 could serve as a lead compound for developing new antimicrobial agents .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C27H26ClN3O2S |
Molecular Weight | 492.04 g/mol |
LogP | 5.3818 |
IC50 (Breast Cancer) | Low micromolar range |
MIC (S. aureus) | 32 µg/mL |
MIC (E. coli) | 64 µg/mL |
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-24-9-5-4-8-21(24)19-34-27-29-25-11-10-22(30-14-16-33-17-15-30)18-23(25)26(32)31(27)13-12-20-6-2-1-3-7-20/h1-11,18H,12-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDMVVIZVUOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.